Cas no 2138045-88-0 (2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid)

2,2-Difluoro-3-(2,3,5-trifluorophenyl)propanoic acid is a fluorinated organic compound characterized by its unique trifluorophenyl and difluoropropanoic acid structural motifs. This molecule is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of its fluorine substituents, which enhance stability and influence reactivity. The presence of multiple fluorine atoms also improves lipophilicity, potentially aiding in membrane permeability for bioactive applications. Its well-defined structure makes it a valuable intermediate in the synthesis of more complex fluorinated compounds. The compound’s high purity and consistent performance make it suitable for use in precision chemical synthesis and exploratory studies in medicinal chemistry.
2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid structure
2138045-88-0 structure
Product name:2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid
CAS No:2138045-88-0
MF:C9H5F5O2
MW:240.126820325851
CID:6078979
PubChem ID:165497158

2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid
    • 2138045-88-0
    • EN300-1139638
    • Inchi: 1S/C9H5F5O2/c10-5-1-4(7(12)6(11)2-5)3-9(13,14)8(15)16/h1-2H,3H2,(H,15,16)
    • InChI Key: HBQNZLVQOPFGIY-UHFFFAOYSA-N
    • SMILES: FC(C(=O)O)(CC1C=C(C=C(C=1F)F)F)F

Computed Properties

  • Exact Mass: 240.02097021g/mol
  • Monoisotopic Mass: 240.02097021g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 2.7

2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1139638-5g
2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid
2138045-88-0 95%
5g
$3687.0 2023-10-26
Enamine
EN300-1139638-0.1g
2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid
2138045-88-0 95%
0.1g
$1119.0 2023-10-26
Enamine
EN300-1139638-0.25g
2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid
2138045-88-0 95%
0.25g
$1170.0 2023-10-26
Enamine
EN300-1139638-2.5g
2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid
2138045-88-0 95%
2.5g
$2492.0 2023-10-26
Enamine
EN300-1139638-10g
2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid
2138045-88-0 95%
10g
$5467.0 2023-10-26
Enamine
EN300-1139638-1.0g
2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid
2138045-88-0
1g
$1543.0 2023-06-09
Enamine
EN300-1139638-10.0g
2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid
2138045-88-0
10g
$6635.0 2023-06-09
Enamine
EN300-1139638-0.05g
2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid
2138045-88-0 95%
0.05g
$1068.0 2023-10-26
Enamine
EN300-1139638-5.0g
2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid
2138045-88-0
5g
$4475.0 2023-06-09
Enamine
EN300-1139638-0.5g
2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid
2138045-88-0 95%
0.5g
$1221.0 2023-10-26

Additional information on 2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid

2,2-Difluoro-3-(2,3,5-Trifluorophenyl)Propanoic Acid: A Comprehensive Overview

2,2-Difluoro-3-(2,3,5-trifluorophenyl)propanoic acid is a chemically synthesized compound with the CAS number 2138045-88-0. This compound belongs to the class of fluorinated aromatic carboxylic acids and has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. The molecule consists of a propanoic acid backbone with two fluorine atoms attached to the second carbon and a trifluorophenyl group attached to the third carbon. This structure imparts the compound with distinct electronic and steric properties, making it a valuable molecule for research and development.

The synthesis of 2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid involves a series of multi-step reactions that typically include fluorination and coupling processes. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, improving both yield and purity. These improvements are particularly important for applications requiring high-purity compounds, such as in pharmaceuticals or advanced materials.

One of the most promising applications of this compound lies in its potential as a building block for drug development. The presence of multiple fluorine atoms in the molecule enhances its lipophilicity and bioavailability, which are critical properties for drug candidates. Recent studies have explored its role as an intermediate in the synthesis of novel pharmacophores targeting various therapeutic areas, including oncology and neurodegenerative diseases.

In addition to its pharmaceutical applications, 2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its ability to act as a dopant or precursor in the fabrication of organic semiconductors, where it can enhance charge transport properties.

The environmental impact of 2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid is another area of active research. Given its fluorinated nature, understanding its persistence and degradation pathways is crucial for assessing its environmental fate. Recent studies have focused on biodegradation mechanisms under various environmental conditions, providing insights into its eco-toxicological profile.

From a structural perspective, the compound's trifluorophenyl group contributes significantly to its stability and reactivity. The electron-withdrawing effects of the fluorine atoms enhance the acidity of the carboxylic group while also influencing the overall electronic distribution of the molecule. These properties make it an interesting subject for mechanistic studies in organic chemistry.

Recent advancements in computational chemistry have allowed researchers to model the behavior of 2,2-difluoro-3-(2,3,5-trifluorophenyl)propanoic acid at an atomic level. These computational studies provide valuable insights into its reactivity under different conditions and guide experimental designs for optimizing its synthesis and applications.

In conclusion, 2138045-88-0 represents a versatile compound with a wide range of potential applications across multiple disciplines. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As scientific understanding continues to grow, this compound is likely to play an increasingly important role in advancing both theoretical and applied sciences.

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